2,2,5,5-Tetramethyloxolane-3-carbonitrile
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Overview
Description
2,2,5,5-Tetramethyloxolane-3-carbonitrile is a chemical compound known for its unique structural properties and potential applications in various fields. It is a derivative of oxolane, featuring four methyl groups and a nitrile group attached to the oxolane ring. This compound is of interest due to its stability and potential use as a solvent and intermediate in organic synthesis.
Mechanism of Action
Target of Action
2,2,5,5-Tetramethyloxolane-3-carbonitrile, also known as TMO, is a promising “green” solvent replacement for toluene . The primary targets of TMO are the molecules it interacts with in its role as a solvent. It is designed to dissolve or suspend other substances without causing a chemical change to the substance or itself .
Mode of Action
TMO interacts with its targets primarily through physical forces such as hydrogen bonding and Van der Waals forces . Quantum chemical calculations have shown that the reaction pathway of TMO is characterized by a hydrogen-bonded pre-reaction complex, leading to thermodynamically less favored products . The four methyl substituents in TMO provide steric hindrance, preventing the formation of such H-bonded complexes on the pathways to thermodynamically favored products .
Biochemical Pathways
The biochemical pathways affected by TMO are primarily those involved in its role as a solvent. As a solvent, TMO can affect the solubility and reactivity of other substances. The specific biochemical pathways affected would depend on the substances being dissolved or suspended in tmo .
Pharmacokinetics
Its atmospheric lifetime has been estimated to be approximately 3 days, which is about 50% longer than toluene . This suggests that TMO may have a longer residence time in the environment, which could affect its bioavailability .
Result of Action
The molecular and cellular effects of TMO’s action are primarily related to its role as a solvent. By dissolving or suspending other substances, TMO can affect the physical state and reactivity of these substances. The specific effects would depend on the substances being dissolved or suspended in tmo .
Action Environment
Environmental factors can influence the action, efficacy, and stability of TMO. For example, the rate of TMO’s reactions with OH and Cl radicals in the atmosphere is influenced by temperature . Furthermore, TMO’s atmospheric lifetime and its potential to create photochemical ozone suggest that its environmental impacts would be less localized than those of toluene .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2,5,5-Tetramethyloxolane-3-carbonitrile can be synthesized through several methods. One common approach involves the cyclization of 2,5-dimethylhexane-2,5-diol using acid catalysts such as sulfuric acid or zeolites . The reaction typically proceeds under mild conditions, with the diol undergoing dehydration to form the oxolane ring.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of high-yielding catalysts and optimized reaction conditions to ensure maximum efficiency and purity. The use of zeolites as catalysts has been shown to be particularly effective, providing high selectivity and yield .
Chemical Reactions Analysis
Types of Reactions
2,2,5,5-Tetramethyloxolane-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxolane derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the nitrile group to an amine.
Substitution: The nitrile group can undergo nucleophilic substitution reactions with reagents like sodium methoxide, resulting in the formation of different substituted oxolanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Sodium methoxide, methanol, room temperature.
Major Products
Oxidation: Oxolane derivatives with various functional groups.
Reduction: Amino-substituted oxolanes.
Substitution: Substituted oxolanes with different alkyl or aryl groups.
Scientific Research Applications
2,2,5,5-Tetramethyloxolane-3-carbonitrile has several applications in scientific research:
Biology: Investigated for its potential use in biochemical assays and as a stabilizing agent for certain biological molecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Comparison with Similar Compounds
2,2,5,5-Tetramethyloxolane-3-carbonitrile can be compared with other similar compounds such as:
2,2,5,5-Tetramethyltetrahydrofuran: Similar structure but lacks the nitrile group, making it less reactive in certain chemical reactions.
Toluene: Used as a solvent but has higher toxicity and environmental impact compared to this compound.
Cyclopentylmethylether: Another ether solvent, but forms peroxides, unlike this compound.
The unique combination of stability, reactivity, and low toxicity makes this compound a valuable compound in various applications.
Properties
IUPAC Name |
2,2,5,5-tetramethyloxolane-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-8(2)5-7(6-10)9(3,4)11-8/h7H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFPHPDRFGNSVAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(O1)(C)C)C#N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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